![molecular formula C24H22ClF2N3O4S B2583976 N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451499-34-6](/img/structure/B2583976.png)
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22ClF2N3O4S and its molecular weight is 521.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptors and Alzheimer's Disease
Research involving similar compounds has explored their application in neurodegenerative diseases like Alzheimer's. For instance, a compound with a structure aiming to affect serotonin 1A (5-HT(1A)) receptors was used alongside positron emission tomography (PET) to measure receptor densities in Alzheimer's patients' brains. This study found significant decreases in 5-HT(1A) receptor densities in Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization, suggesting a potential research application for understanding and possibly diagnosing Alzheimer's disease (Kepe et al., 2006).
Gastrointestinal Motility
Benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their effect on gastrointestinal motility, showing promise as prokinetic agents. One study on benzamide derivatives highlighted their potential to enhance gastric emptying and increase the frequency of defecation, suggesting applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Diabetes Research
In the field of diabetes research, certain benzamide derivatives have been studied for their hypoglycemic effects, showing the potential to act as therapeutic agents for type 2 diabetes. This suggests the relevance of such compounds in developing treatments for metabolic disorders (Grell et al., 1998).
Antipsychotic Potential
Research on 2-phenylpyrroles, which are structurally related, indicates potential antipsychotic applications. These compounds have shown dopamine antagonistic activity, suggesting their utility in developing new treatments for psychiatric disorders without the typical side effects associated with current antipsychotics (van Wijngaarden et al., 1987).
Neurotransmitter Receptor Studies
Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide have been used in synthesizing radiolabeled antagonists for studying neurotransmitter receptors such as the 5-HT1A receptor. This has applications in research into serotonergic neurotransmission, offering tools for understanding the role of serotonin in various physiological and pathological processes (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF2N3O4S/c1-34-23-9-6-16(25)14-21(23)28-24(31)18-15-17(7-8-19(18)26)35(32,33)30-12-10-29(11-13-30)22-5-3-2-4-20(22)27/h2-9,14-15H,10-13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXGZQRGIYCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.